molecular formula C17H21N3O B13890960 4-Methyl-3-(5-(morpholinomethyl)pyridin-2-yl)aniline

4-Methyl-3-(5-(morpholinomethyl)pyridin-2-yl)aniline

Cat. No.: B13890960
M. Wt: 283.37 g/mol
InChI Key: LIJGBNHLDAATQY-UHFFFAOYSA-N
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Description

4-methyl-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]aniline is an organic compound that features a complex structure with a morpholine ring, a pyridine ring, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]aniline typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyridine ring: Starting with a suitable pyridine precursor, the pyridine ring is functionalized to introduce the morpholin-4-ylmethyl group.

    Introduction of the aniline moiety: The functionalized pyridine is then reacted with an aniline derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-methyl-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study interactions with proteins or other biomolecules.

Mechanism of Action

The mechanism of action of 4-methyl-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine and pyridine rings can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-4-(morpholin-4-yl)aniline: This compound has a similar structure but with a methoxy group instead of a methyl group.

    4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another compound with a morpholine ring, but with different substituents.

Uniqueness

4-methyl-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]aniline is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. Its combination of a morpholine ring, pyridine ring, and aniline moiety allows for versatile interactions in various chemical and biological contexts.

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

4-methyl-3-[5-(morpholin-4-ylmethyl)pyridin-2-yl]aniline

InChI

InChI=1S/C17H21N3O/c1-13-2-4-15(18)10-16(13)17-5-3-14(11-19-17)12-20-6-8-21-9-7-20/h2-5,10-11H,6-9,12,18H2,1H3

InChI Key

LIJGBNHLDAATQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C2=NC=C(C=C2)CN3CCOCC3

Origin of Product

United States

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